![molecular formula C27H28N4O2 B2531755 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,6-diethylphenyl)urea CAS No. 1796888-46-4](/img/structure/B2531755.png)
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,6-diethylphenyl)urea
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Description
Efficient Conversion of CO2 via Grafting Urea Group into a Metal-Organic Framework
The study titled "Efficient Conversion of CO2 via Grafting Urea Group into a [Cu2(COO)4]-Based Metal-Organic Framework with Hierarchical Porosity" explores the synthesis of a copper-paddlewheel-based metal-organic framework (MOF) with the inclusion of a urea functional group. The MOF, referred to as 1-Urea, demonstrates hierarchical porosity and has been shown to be highly efficient in catalyzing the conversion of CO2 with propene oxide to produce cyclic carbonate. The yield of this reaction reached 98% with a turnover frequency (TOF) value of 136 h-1 at ambient pressure and temperature. This indicates that the urea-functionalized MOF has significant potential for CO2 chemical conversion under mild conditions, presenting a new strategy for designing catalysts for environmental applications .
Synthesis and Structure-Activity Relationships of Phenyl Urea Derivatives
In the paper "Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists," the focus is on the development of phenyl urea derivatives as antagonists for the neuropeptide Y5 (NPY5) receptor. The initial hit from screening, a compound with a specific stereochemistry and phenylethyl segment, was optimized for in vitro potency by modifying various parts of the molecule. Over 40 analogues were synthesized to study the structure-activity relationship, with some compounds achieving IC(50)s below 0.1 nM at the NPY5 receptor. Functional assays confirmed that the urea analogues acted as antagonists, suggesting their potential as therapeutic agents for conditions modulated by the NPY5 receptor .
Analysis of 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,6-diethylphenyl)urea
While the provided papers do not directly discuss the compound "1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,6-diethylphenyl)urea," they do provide insights into the synthesis and functionalization of urea derivatives and their potential applications. The first paper demonstrates the incorporation of urea groups into a MOF structure, which could be relevant for understanding how urea functionalities interact with metal centers and how they can be leveraged for catalytic purposes. The second paper provides information on the optimization of urea derivatives for biological activity, which could be useful for understanding how modifications to the urea structure can influence its interaction with biological receptors.
Scientific Research Applications
Radiolabeled Benzodiazepines for Tumor Targeting
The compound has been identified as a precursor in the synthesis of novel radioiodinated 1,4-benzodiazepines, which are characterized in vitro as high-affinity selective antagonists at cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors. These compounds, specifically designed for in vivo tumor targeting, exhibit a high number of receptor binding sites compared to agonists, suggesting their potential for improved diagnostic and therapeutic applications in oncology (Akgün et al., 2009).
Metal-Organic Frameworks (MOFs) for Gas Adsorption
Research on urea-functionalized dicarboxylate linkers, incorporating a seven-membered diazepine ring, has led to the development of zinc metal-organic frameworks (MOFs). These MOFs exhibit significant gas adsorption capacities, particularly for SO2 and NH3, due to the urea functionality and its hydrogen-bonding interactions. This demonstrates the compound's utility in environmental applications, specifically for gas capture and storage (Glomb et al., 2017).
Synthesis of Pyrimidines and Pyrazoles for Biological Activities
The compound serves as a key intermediate in the synthesis of new pyrimidines and pyrazoles derivatives. These synthesized compounds have been evaluated for antimicrobial and analgesic activities, highlighting the compound's role in the development of new pharmaceuticals with potential therapeutic benefits (Tirlapur & Noubade, 2010).
Gelation Properties for Material Science
Studies on bis(ureas) based on specific spacers, including a derivative of the compound , reveal highly effective gelation properties. These findings are significant for material science, particularly in the development of low molecular weight gelators and their applications in creating novel materials with desirable physical characteristics (Smith et al., 2022).
Catalytic CO2 Conversion
The compound has been utilized in the creation of metal-organic frameworks (MOFs) with hierarchical porosity, incorporating urea groups to facilitate efficient catalytic conversion of CO2. This application is particularly relevant to environmental chemistry and sustainability, showcasing the compound's potential in facilitating chemical transformations with environmental benefits (Wei & Ye, 2019).
properties
IUPAC Name |
1-(2,6-diethylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-4-18-14-11-15-19(5-2)23(18)29-27(33)30-25-26(32)31(3)22-17-10-9-16-21(22)24(28-25)20-12-7-6-8-13-20/h6-17,25H,4-5H2,1-3H3,(H2,29,30,33)/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNILOWHGTIDWBZ-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,6-diethylphenyl)urea |
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